molecular formula C16H15ClN4OS B2502818 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride CAS No. 2418596-09-3

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride

Cat. No.: B2502818
CAS No.: 2418596-09-3
M. Wt: 346.83
InChI Key: COPDEXHSALJWJK-OJERSXHUSA-N
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Description

This compound is a thieno[2,3-d]pyrimidine derivative featuring a stereospecific (1R,2R)-configured 1-aminoindenyl group linked via a carboxamide bond. The thieno[2,3-d]pyrimidine core is a bicyclic heteroaromatic system known for its role in modulating enzyme targets, including kinases and microbial enzymes. The hydrochloride salt enhances solubility, which is critical for bioavailability.

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS.ClH/c17-13-10-4-2-1-3-9(10)7-12(13)20-15(21)14-11-5-6-22-16(11)19-8-18-14;/h1-6,8,12-13H,7,17H2,(H,20,21);1H/t12-,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPDEXHSALJWJK-OJERSXHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)NC(=O)C3=C4C=CSC4=NC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=C4C=CSC4=NC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical properties:

  • Molecular Formula : C13H12ClN5O
  • Molecular Weight : 293.73 g/mol
  • IUPAC Name : this compound

The biological activity of thieno[2,3-d]pyrimidine derivatives often involves the inhibition of specific kinases associated with cancer progression. The compound exhibits significant inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in the signaling pathways for cell proliferation and survival.

Antitumor Activity

Recent studies have shown that thieno[2,3-d]pyrimidine derivatives exhibit potent antitumor effects. For instance:

  • Inhibition of Cancer Cell Lines :
    • A study evaluated various thieno[2,3-d]pyrimidine derivatives against multiple cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), and NCI-H1975 (non-small cell lung cancer). The results indicated that compounds similar to N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine exhibited IC50 values ranging from 13 nM to 50 μM depending on the specific derivative and cell line tested .
    CompoundCell LineIC50 Value (μM)
    B1A54913
    B7MDA-MB-23127.6
    IXNCI-H197543 - 87

Structure-Activity Relationship (SAR)

The structure of thieno[2,3-d]pyrimidine derivatives significantly influences their biological activity. Modifications in side chains and functional groups can enhance or reduce their potency. For example:

  • Compounds with electron-withdrawing groups showed increased cytotoxicity against MDA-MB-231 cell lines compared to those with electron-donating groups .

Case Study 1: Synthesis and Evaluation

In a synthesis study conducted by Elmongy et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on breast cancer cells. Among the synthesized compounds, one derivative demonstrated superior inhibitory activity compared to standard chemotherapy agents .

Case Study 2: In Vivo Studies

Further investigations into the in vivo efficacy of N-[1-amino-indene]-thieno[2,3-d]pyrimidines have shown promise in animal models for reducing tumor size and improving survival rates when used in combination with other therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Quinazoline-Based Analogs
  • N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinazoline-2-carboxamide hydrochloride (C₁₈H₂₇ClN₂O₂, MW: 338.88) Structural Difference: Replaces thieno[2,3-d]pyrimidine with a quinazoline core. Implications: Quinazolines are well-studied kinase inhibitors (e.g., EGFR inhibitors).
Pyridothienopyrimidines
  • 3-Amino-N-(4-chlorophenyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide (KuSaSch100) Structural Difference: Incorporates a cyclopenta-fused pyridine-thieno system. Activity: Demonstrates antiplasmodial activity, highlighting the impact of fused ring systems on target specificity .

Functional Group and Substituent Variations

Hydrazide Derivatives
  • 2-Chloro-N′-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide Synthesis: Reacted with chloroacetyl chloride under gentle heating (yield: 53%) .
Antimicrobial Thieno[2,3-d]pyrimidine Carboxamides
  • N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) Activity: Broad-spectrum antimicrobial agent (MIC: 1–4 µg/mL against Pseudomonas aeruginosa). Comparison: The benzothieno extension and pyridyl group improve membrane penetration compared to the indenyl group in the target compound .

Stereochemical and Pharmacokinetic Considerations

  • (1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol Hydrochloride Stereochemical Impact: The (1R,2R) configuration in the target compound vs. (1R,2S) diastereomers may influence CNS penetration or enzyme binding. Synthesis: Regioselective Friedel-Crafts acetylations (49% yield) are critical for stereochemical purity in indenyl derivatives .

Antimicrobial Activity

Compound Core Structure MIC (µg/mL) Target Pathogen Reference
Target Compound Thieno[2,3-d]pyrimidine N/A N/A
KuSaSch100 (2g) Cyclopenta-thienopyridine 1–4 Pseudomonas aeruginosa
5,6-Dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) Thieno[2,3-d]pyrimidine 0.5 P. aeruginosa

CNS-Targeted Activity

  • CCG-203586 (2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide) Activity: Inhibits glucosylceramide synthase (GCS) at low nM concentrations, reducing CNS gangliosides. Comparison: The target compound’s indenyl-thieno[2,3-d]pyrimidine scaffold may offer improved CNS bioavailability but requires optimization for half-life extension .

Physicochemical Data

Property Target Compound Quinazoline Analog CCG-203586
Molecular Weight ~400 (estimated) 338.88 469.97
Solubility High (HCl salt) Moderate Moderate (MDR1-resistant)
LogP ~2.5 (predicted) 3.1 3.8

Q & A

Q. What are the optimal synthetic routes for this compound, and how can researchers improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thieno[2,3-d]pyrimidine core followed by coupling with the (1R,2R)-1-aminoindane moiety. Key steps include:
  • Amide bond formation : Use coupling agents like HATU or DCC with bases (e.g., DIPEA) to link the carboxamide group to the indenylamine .
  • Salt formation : Hydrochloride salt is generated via HCl gas bubbling in anhydrous solvents to enhance solubility .
    Optimization Strategies :
ParameterTypical ConditionsImpact on Yield/Purity
Reaction Temperature0–5°C (amide coupling)Reduces side reactions
SolventDMF or DCMEnhances reagent solubility
PurificationColumn chromatography (SiO₂)Removes unreacted intermediates

Q. How can structural integrity and enantiomeric purity be confirmed post-synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to verify the (1R,2R) configuration .
  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm for thienopyrimidine), NH₂ (δ 5.2–5.5 ppm, broad singlet) .
  • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) confirm amide formation .
  • Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ and isotopic patterns matching the molecular formula .

Q. What are the solubility and stability profiles under physiological conditions?

  • Methodological Answer :
  • Solubility : Test in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Hydrochloride salt improves aqueous solubility (>5 mg/mL) compared to free base .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; hydrolytic cleavage of the amide bond is a primary concern .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound?

  • Methodological Answer :
  • Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseScan®) to identify inhibition targets. Prioritize kinases with ATP-binding pockets compatible with the thienopyrimidine scaffold .
  • SPR Analysis : Immobilize candidate kinases on a Biacore chip to measure binding kinetics (KD < 100 nM suggests high affinity) .
  • X-ray Crystallography : Co-crystallize the compound with a kinase (e.g., JAK2) to resolve binding mode and guide SAR .

Q. How to resolve contradictions in in vitro vs. in vivo efficacy data?

  • Methodological Answer :
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Low intrinsic clearance (<30 mL/min/kg) suggests poor in vivo translation .
  • Plasma Protein Binding : Use equilibrium dialysis; >95% binding may reduce free drug availability .
  • Counter-Screening : Test against off-target receptors (e.g., GPCRs) to rule out non-specific effects .

Q. What strategies ensure enantiomeric purity during large-scale synthesis?

  • Methodological Answer :
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to retain (1R,2R) configuration .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Q. How to assess metabolic pathways and potential drug-drug interactions?

  • Methodological Answer :
  • Metabolite Identification : Incubate with hepatocytes and analyze via LC-HRMS. Look for hydroxylation (thiophene ring) or glucuronidation (amide group) .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates. IC₅₀ > 10 µM indicates low interaction risk .

Data Contradiction Analysis

  • Case Example : Discrepancies in IC₅₀ values across kinase assays may arise from:
    • ATP Concentration : High ATP (1 mM) reduces apparent potency. Standardize assays at Km ATP levels .
    • Enzyme Lot Variability : Validate with recombinant kinases from multiple vendors .

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